Product packaging for Chloroethane(Cat. No.:CAS No. 25052-55-5)

Chloroethane

Cat. No.: B7769890
CAS No.: 25052-55-5
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Historical Context of Chloroethane (B1197429) Research and Development

The history of this compound dates back several centuries, with its first synthesis attributed to the alchemist Basil Valentine in 1440, who produced it by reacting ethanol (B145695) with hydrochloric acid. wikipedia.org In 1648, chemist Johann Rudolph Glauber also synthesized the compound by reacting ethanol with zinc chloride. wikipedia.org However, the systematic synthesis and study of haloalkanes like this compound truly began to develop in the 19th century, in conjunction with the advancement of organic chemistry and a deeper understanding of alkane structures. wikipedia.org

Initially, this compound was produced from ethanol and hydrochloric acid or from the reaction of ethane (B1197151) and chlorine. newworldencyclopedia.org Over time, these methods became economically unviable. wikipedia.orgnewworldencyclopedia.org A significant milestone in its industrial history occurred in 1922, when it became the primary chemical used for producing tetraethyllead (B6334599) (TEL), an anti-knock additive for gasoline. wikipedia.org This application dominated the use of this compound for most of the 20th century. wikipedia.orgnewworldencyclopedia.org

The production method shifted towards the hydrochlorination of ethylene (B1197577), a more economical process that remains the dominant manufacturing route today. wikipedia.orgnewworldencyclopedia.orgnih.gov This reaction is typically carried out over an aluminum chloride catalyst at temperatures between 130-250°C. newworldencyclopedia.orgchemicalbook.com

Data Table: Evolution of this compound Production Methods

MethodReactantsCatalystStatus
Early Synthesis (15th-17th C.) Ethanol and Hydrochloric Acid / Zinc ChlorideNone mentionedObsolete
Early Industrial (19th-20th C.) Ethane and Chlorine-No longer economical
Modern Industrial Ethylene and Hydrogen ChlorideAluminum ChlorideDominant Method
By-product Generation Polyvinyl Chloride (PVC) Production-Minor Source
(Data sourced from references wikipedia.orgnewworldencyclopedia.orgchemicalbook.com)

Significance of this compound in Modern Chemical Synthesis and Industry

The significance of this compound in the chemical industry has evolved dramatically. For decades, its primary role was as a precursor to tetraethyllead. britannica.com However, with the global phase-out of leaded gasoline, the demand for this compound for this purpose has fallen sharply. wikipedia.orgtpsgc-pwgsc.gc.cabritannica.com

Despite this decline, this compound remains a valuable compound in modern chemical synthesis and industry. Its primary contemporary application is as an ethylating agent, a reagent that introduces an ethyl group into other molecules. wikipedia.orgnih.gov This property is crucial in the production of various chemicals.

One of the most important industrial uses of this compound today is in the manufacturing of ethylcellulose, which is a derivative of cellulose (B213188). wikipedia.orgnewworldencyclopedia.org Ethylcellulose serves as a key thickening agent, binder, and film-former in a wide range of products, including paints, coatings, inks, and cosmetics. wikipedia.orgnewworldencyclopedia.orgcognitivemarketresearch.com

Furthermore, this compound is used to produce ethylaluminium sesquichloride, an organoaluminium compound that acts as a precursor in the synthesis of polymers and other organometallic compounds. wikipedia.org It also serves as an intermediate in the manufacturing of certain dyes and pharmaceuticals. nih.govtpsgc-pwgsc.gc.cacognitivemarketresearch.com

While its use has diminished in some areas, this compound is still employed as a blowing agent in the production of certain types of foam packaging and as a solvent for oils, resins, and waxes. wikipedia.orgtpsgc-pwgsc.gc.canih.gov A small amount of this compound is also generated as a by-product of polyvinyl chloride (PVC) manufacturing, which can be a source of the chemical if direct production becomes less economical. wikipedia.orgnewworldencyclopedia.org Additionally, it has niche applications as a topical local anesthetic due to the rapid cooling effect produced by its evaporation from the skin. newworldencyclopedia.orgnih.govbritannica.com

The modern production of this compound is primarily achieved through the hydrochlorination of ethylene. nih.govnih.gov This process involves the reaction of ethylene with anhydrous hydrogen chloride in the presence of a catalyst like aluminum chloride. newworldencyclopedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Cl<br>C2H5Cl<br>CH3CH2Cl B7769890 Chloroethane CAS No. 25052-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS No.

75-00-3, 68411-72-3
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
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Synthetic Methodologies for Chloroethane Production

Industrial Synthesis Pathways of Chloroethane (B1197429)

The commercial production of this compound is achieved through several established routes. The choice of a particular pathway is largely dictated by economic viability, raw material availability, and the scale of production.

Hydrochlorination of Ethylene (B1197577): Catalytic Liquid-Phase Processes

The most prevalent and economically significant method for producing this compound is the hydrochlorination of ethylene (C₂H₄). wikipedia.orgnih.gov This process involves the reaction of ethylene with anhydrous hydrogen chloride (HCl) in the presence of a catalyst. nih.govbritannica.com The reaction is typically carried out in the liquid phase, with the reaction medium consisting predominantly of liquid this compound itself. google.com

A Friedel-Crafts catalyst, most commonly aluminum chloride (AlCl₃), is dissolved in the liquid medium to facilitate the reaction. nih.govgoogle.com The process is generally conducted at a temperature of about 40°C. nih.goviarc.fr The resulting product mixture is directed to a flash evaporator column, where this compound is separated from less volatile components and subsequently purified through fractionation. nih.goviarc.fr Another variation of this process involves a gas-phase reaction over a copper chloride catalyst. fossee.in

Table 1: Industrial Production of this compound via Hydrochlorination of Ethylene

Parameter Description Source(s)
Reactants Ethylene (C₂H₄), Hydrogen Chloride (HCl) wikipedia.org
Reaction Type Hydrochlorination wikipedia.org
Phase Primarily liquid-phase nih.govgoogle.com
Catalyst Aluminum chloride (AlCl₃) nih.govbritannica.com
Temperature Approximately 40°C nih.goviarc.fr
Purification Flash evaporation and fractionation nih.goviarc.fr

Historical and Alternative Industrial Routes to this compound

In the past, other methods were used for the industrial production of this compound but are now largely considered obsolete due to economic factors. wikipedia.org These historical routes include:

Hydrochlorination of Ethanol (B145695): This process involves the reaction of ethanol with hydrochloric acid. wikipedia.org In the United States, this method has not been utilized for this compound production since 1980. nih.goviarc.fr

Chlorination of Ethane (B1197151): This route involves the reaction of ethane with chlorine, which can be initiated catalytically, electrolytically, thermally, or photochemically. nih.goviarc.fr This process has not been employed at any production facility in the U.S. since 1974. nih.goviarc.fr

The decline of these methods is primarily due to the superior economics of ethylene hydrochlorination. wikipedia.org

Mechanistic Considerations in this compound Synthesis

The formation of this compound from different precursors is governed by distinct reaction mechanisms. The synthesis from ethylene and hydrogen chloride proceeds via an electrophilic addition, whereas the synthesis from ethane and chlorine occurs through a free-radical substitution.

Electrophilic Addition Reactions in Ethene Hydrochlorination

The reaction between the double bond of an alkene, such as ethene, and a hydrogen halide like hydrogen chloride is a classic example of electrophilic addition. chemguide.co.ukbyjus.com The π bond of the double bond is an area of high electron density, making it susceptible to attack by an electrophile. unacademy.com

The mechanism proceeds in two main steps:

Electrophilic Attack and Formation of a Carbocation: The hydrogen atom in hydrogen chloride acts as the electrophile. The electron pair from the ethene's π bond attacks the partially positive hydrogen atom of the HCl molecule. This leads to the breaking of the H-Cl bond, with the bonding electrons moving to the chlorine atom to form a chloride ion (Cl⁻). Simultaneously, a new carbon-hydrogen (C-H) sigma bond is formed, resulting in a positively charged intermediate known as a carbocation. unacademy.comsavemyexams.com

Nucleophilic Attack: The newly formed chloride ion acts as a nucleophile and attacks the electron-deficient carbocation. unacademy.com This step results in the formation of a carbon-chlorine (C-Cl) sigma bond, yielding the final product, this compound. unacademy.com

Table 2: Mechanism of Electrophilic Addition of HCl to Ethene

Step Description Key Intermediates
1 The π electrons from the ethene double bond attack the hydrogen atom of HCl. The H-Cl bond breaks heterolytically. Carbocation (CH₃CH₂⁺), Chloride ion (Cl⁻)
2 The nucleophilic chloride ion (Cl⁻) attacks the carbocation. This compound (CH₃CH₂Cl)

Radical Substitution Mechanisms in Ethane Chlorination

The chlorination of an alkane like ethane is a substitution reaction that proceeds via a free-radical mechanism, which typically requires energy in the form of ultraviolet (UV) light or high temperatures to initiate. brainly.comsavemyexams.com This mechanism occurs in three distinct stages: initiation, propagation, and termination. youtube.comvedantu.com

Initiation: The reaction is initiated by the homolytic fission of chlorine molecules (Cl₂) under the influence of UV light. savemyexams.com The energy supplied breaks the Cl-Cl bond, and each atom retains one of the bonding electrons, forming two highly reactive chlorine radicals (Cl•). brainly.comsavemyexams.com

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of a chain reaction where a radical reacts to form a new radical, which continues the chain. youtube.com

A chlorine radical attacks an ethane molecule, abstracting a hydrogen atom to form hydrogen chloride (HCl) and an ethyl radical (C₂H₅•). vedantu.comquora.com

Cl• + C₂H₆ → HCl + C₂H₅•

The resulting ethyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical. vedantu.com This new chlorine radical can then participate in the first propagation step, continuing the cycle. youtube.com

C₂H₅• + Cl₂ → C₂H₅Cl + Cl•

Termination: The chain reaction is terminated when two radicals combine, forming a stable, non-radical molecule. youtube.com This removes radicals from the reaction mixture, stopping the propagation cycle. Several termination possibilities exist: vedantu.com

Cl• + Cl• → Cl₂

C₂H₅• + Cl• → C₂H₅Cl

C₂H₅• + C₂H₅• → C₄H₁₀ (Butane)

Table 3: Stages of Free-Radical Chlorination of Ethane

Stage Description Example Reaction(s) Source(s)
Initiation UV light causes homolytic fission of Cl₂ to form two chlorine radicals. Cl₂ → 2 Cl• savemyexams.com

| Propagation | A chain reaction where radicals are consumed and regenerated. | Cl• + C₂H₆ → HCl + C₂H₅• C₂H₅• + Cl₂ → C₂H₅Cl + Cl• | youtube.comvedantu.com | | Termination | Two radicals combine to form a stable molecule, ending the chain. | C₂H₅• + Cl• → C₂H₅Cl | vedantu.com |

Reaction Mechanisms and Chemical Transformations of Chloroethane

Nucleophilic Substitution Reactions Involving Chloroethane (B1197429)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an alkyl halide. In the case of this compound, the chlorine atom serves as the leaving group, and the carbon atom bonded to it is the electrophilic center susceptible to nucleophilic attack. These reactions are pivotal for introducing a variety of functional groups onto an ethyl scaffold.

This compound undergoes direct nucleophilic displacement, primarily through an S(_N)2 mechanism, where the nucleophile attacks the carbon atom and the chloride ion leaves in a single, concerted step. youtube.com The general scheme for this reaction is:

R-X + Nu → R-Nu + X ibchem.com

Where R is an alkyl group, X is a halide, and Nu is a nucleophile. ibchem.com

A range of nucleophiles can be employed, leading to a diverse array of products. For instance, reaction with hydroxide (B78521) ions (OH) yields ethanol (B145695), a primary alcohol. youtube.comibchem.com Similarly, cyanide ions (CN) react with this compound to form propanenitrile, a reaction that is particularly useful for extending the carbon chain by one atom. ibchem.comorganicmystery.com The use of potassium cyanide (KCN) is preferred over hydrogen cyanide (HCN) because KCN provides a higher concentration of the nucleophilic cyanide anion in solution. stackexchange.com Ammonia (B1221849) (NH(_3)) can also act as a nucleophile, reacting with this compound to produce ethylamine. ibchem.comwyzant.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Nucleophile Reagent Example Product
Hydroxide (OH(^-)) Sodium Hydroxide (NaOH) Ethanol
Cyanide (CN(^-)) Potassium Cyanide (KCN) Propanenitrile
Ammonia (NH(_3)) Ammonia (NH(_3)) Ethylamine

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. cambridge.orgscienceinfo.com This methodology is particularly advantageous for alkylation reactions involving this compound, as it facilitates the transfer of a nucleophile from the aqueous phase to the organic phase where the this compound resides. scienceinfo.com

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often denoted as QX), forms an ion pair with the nucleophile in the aqueous phase. cambridge.orgbiomedres.us This lipophilic ion pair can then migrate into the organic phase and react with the this compound. mdpi.com Common phase-transfer catalysts include tetra-n-butylammonium bromide (TBAB) and benzyltriethylammonium chloride. biomedres.usclockss.org

For example, the reaction of sodium cyanide (aqueous) with this compound (organic) is significantly accelerated in the presence of a phase-transfer catalyst. scienceinfo.com Without the catalyst, the reaction is extremely slow due to the inability of the cyanide ions to enter the organic phase. scienceinfo.com PTC has been successfully applied in various nucleophilic substitution reactions, including etherification, esterification, and cyanation. biomedres.us Chiral phase-transfer catalysts have also been developed to achieve asymmetric alkylations. scienceinfo.combeilstein-journals.org

Direct Nucleophilic Displacement with Various Nucleophiles

Elimination Reactions of this compound and Derivatives

Elimination reactions of this compound, specifically dehydrochlorination, result in the formation of an alkene. savemyexams.com This process typically occurs when this compound is heated with a strong base, such as potassium hydroxide, dissolved in an ethanolic solvent. mrcolechemistry.co.ukchemguide.co.uk The hydroxide ion acts as a base, abstracting a proton (hydrogen atom) from the carbon atom adjacent to the one bearing the chlorine atom. chemguide.co.uk

The mechanism is often a concerted E2 (elimination, bimolecular) process, where the removal of the proton and the departure of the chloride leaving group occur simultaneously, leading to the formation of a carbon-carbon double bond. visualizeorgchem.com This reaction yields ethene and hydrogen chloride. visualizeorgchem.com

The reaction conditions, such as temperature and the concentration of the base, can influence the competition between substitution and elimination. chemguide.co.uk Higher temperatures and higher concentrations of the base tend to favor elimination over substitution. chemguide.co.uk

Derivatives of this compound also undergo elimination reactions. For instance, 1,1,1-trithis compound (B11378) can be dehydrochlorinated to produce 1,1-dichloroethene. researchgate.net Similarly, the pyrolysis of 1,1-difluoro-1-chloroethane (HCFC-142b) is a key industrial process for producing vinylidene fluoride (B91410) (VDF), although this requires high temperatures. mdpi.com Catalysts can be used to lower the reaction temperature and improve selectivity in these dehydrohalogenation reactions. mdpi.comgoogle.com

Reactivity of this compound with Metallic Reagents

This compound reacts with certain metals to form organometallic compounds, which are valuable reagents in organic synthesis. organicmystery.com A prominent example is the reaction with magnesium metal in dry ether to form ethylmagnesium chloride, a Grignard reagent. chemguide.co.ukacechemistry.co.uk

The general formula for a Grignard reagent is R-MgX, where R is an alkyl or aryl group and X is a halogen. acechemistry.co.uk The formation of Grignard reagents is highly sensitive to moisture and is typically carried out under anhydrous conditions because they react readily with water. chemguide.co.ukacechemistry.co.uk The reaction occurs on the surface of the magnesium metal, and activating agents like iodine are sometimes used to initiate it. masterorganicchemistry.comalfredstate.edu

Grignard reagents are highly versatile and act as potent nucleophiles and strong bases. acechemistry.co.uk They are used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, and esters) and carbon dioxide. chemguide.co.ukacechemistry.co.uk For instance, the reaction of ethylmagnesium chloride with carbon dioxide, followed by an acidic workup, yields propanoic acid. chemguide.co.uk

This compound can also react with other metals. For example, it reacts with aluminum to produce ethylaluminium sesquichloride, which is a precursor for polymers. wikipedia.org Furthermore, this compound can undergo transmetalation reactions, where the ethyl group is transferred from one metal to another. wikipedia.org

Hydrogen Abstraction Reactions from this compound

Hydrogen abstraction from this compound is a key step in its atmospheric degradation and can also be a significant pathway in combustion and radical-mediated reactions. This process involves the removal of a hydrogen atom from the this compound molecule by a radical species, most notably the hydroxyl radical (•OH) in the troposphere. aip.org

This compound has two types of C-H bonds: those on the primary carbon (C-1, bonded to chlorine) and those on the secondary carbon (C-2). Theoretical and experimental studies have shown that hydrogen abstraction can occur from either position. aip.orgacs.org

The reaction with the hydroxyl radical can be represented as: CH(_3)CH(_2)Cl + •OH → •CH(_2)CH(_2)Cl + H(_2)O (Abstraction from C-2) CH(_3)CH(_2)Cl + •OH → CH(_3)CHCl• + H(_2)O (Abstraction from C-1) aip.org

Studies indicate that abstraction from the carbon atom not bonded to the chlorine (the β-carbon) is energetically favored. acs.org The presence of the chlorine atom influences the reactivity and the barrier heights for these abstraction reactions. epa.govresearcher.lifeacs.org

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is the enthalpy change required to break the bond homolytically. wikipedia.org The BDE of the C-H bonds in this compound is a critical factor in determining the ease of hydrogen abstraction. The stability of the resulting radical influences the BDE; a more stable radical corresponds to a lower BDE. doubtnut.commasterorganicchemistry.com

Chloroethane As an Industrial Chemical Intermediate

Role of Chloroethane (B1197429) in Organometallic Compound Synthesis

This compound has historically been a key reactant in the production of several important organometallic compounds. Its reaction with metals or metal alloys facilitates the introduction of an ethyl group, leading to the formation of compounds with a carbon-metal bond.

4 NaPb + 4 CH₃CH₂Cl → (CH₃CH₂)₄Pb + 4 NaCl + 3 Pb vedantu.comquora.com

The resulting tetraethyllead (B6334599) is a viscous, colorless liquid that was recovered from the reaction mixture by steam distillation. vedantu.comquora.com However, due to the environmental and health concerns associated with lead, the use of TEL in gasoline has been phased out in most parts of the world, leading to a sharp decline in the demand for this compound for this purpose. wikipedia.org

This compound is also utilized in the synthesis of ethylaluminium sesquichloride , a precursor for polymers and other organoaluminium compounds. This reaction involves the direct reaction of this compound with aluminium metal. wikipedia.org

Furthermore, this compound can be used to prepare Grignard reagents , which are highly versatile in organic synthesis for forming carbon-carbon bonds. byjus.com The reaction involves treating this compound with magnesium metal in an ether solvent. doubtnut.comchemguide.co.uk The resulting ethylmagnesium chloride (CH₃CH₂MgCl) is a strong nucleophile and base. quora.com While this compound can form a Grignard reagent due to its relatively weak carbon-chlorine bond, it's important to note that not all halogenated hydrocarbons are suitable for this reaction. doubtnut.com

Table 1: Organometallic Compounds Synthesized from this compound

Organometallic CompoundReactant(s)Key Application
Tetraethyllead (TEL)This compound, Sodium-lead alloyFormerly an anti-knock additive in gasoline. wikipedia.orgcollegedunia.com
Ethylaluminium sesquichlorideThis compound, AluminiumPrecursor to polymers and other organoaluminium compounds. wikipedia.org
Ethylmagnesium chlorideThis compound, MagnesiumA Grignard reagent used in organic synthesis. doubtnut.comchemguide.co.uk

This compound in the Production of Cellulose (B213188) Derivatives

This compound plays a vital role as an ethylating agent in the modification of cellulose, a naturally occurring polymer. This process yields various cellulose derivatives with a wide range of industrial applications.

One of the most significant uses of this compound in this context is the production of ethylcellulose . wikipedia.orgnih.gov Ethylcellulose is the ethyl ether of cellulose and is manufactured by treating purified cellulose (from sources like wood pulp or cotton linters) with an alkaline solution to form alkali cellulose. chemdad.com This alkali cellulose is then reacted with this compound under heat and pressure to introduce ethyl groups onto the cellulose backbone. chemdad.comresearchgate.net The reaction can be generalized as:

[Cellulose]-ONa + C₂H₅Cl → [Cellulose]-OC₂H₅ + NaCl chemdad.com

The degree of substitution, which is the average number of hydroxyl groups on each anhydroglucose (B10753087) unit that have been replaced by ethyl groups, determines the properties of the resulting ethylcellulose. chemdad.com Ethylcellulose is valued for its properties as a thickening agent, binder, and film former, and is used in products such as paints, coatings, inks, adhesives, and cosmetics. wikipedia.orgchemdad.comiarc.fr

This compound is also used in the synthesis of other cellulose derivatives, such as ethyl hydroxyethyl (B10761427) cellulose . iarc.fr The fundamental chemistry involves the ethylation of the cellulose structure, modifying its solubility and other physical properties to suit specific industrial needs.

This compound as a Precursor in Polymer Monomer Synthesis

This compound has been employed as a precursor in the synthesis of monomers that are essential for the production of various polymers.

Historically, this compound was used as a promoter chemical in the aluminium chloride-catalyzed process to produce ethylbenzene (B125841) . wikipedia.org Ethylbenzene is a key precursor for the synthesis of styrene, which is then polymerized to produce polystyrene. The industrial synthesis of ethylbenzene can be achieved through the Friedel-Crafts alkylation of benzene (B151609) using an alkylating agent. savemyexams.com While modern industrial processes for ethylbenzene often utilize ethene directly, the reaction with this compound demonstrates a fundamental application of this compound. chemguide.co.ukquora.com The reaction involves treating benzene with this compound in the presence of a Lewis acid catalyst like aluminium chloride (AlCl₃). libretexts.orglibretexts.orgchemguide.co.uk

The synthesis of vinyl chloride monomer (VCM) , the precursor to polyvinyl chloride (PVC), primarily involves the dehydrochlorination of 1,2-dithis compound (B1671644). britannica.comrsc.orgou.edu While not a direct feedstock in the dominant modern processes, the chemistry of chlorinated hydrocarbons like this compound is central to this field.

Applications of this compound in Organic Alkylation Processes

The primary role of this compound in many of its industrial applications is as an ethylating agent in organic alkylation processes. wikipedia.orgnih.govgoogle.com Alkylation is a chemical reaction that introduces an alkyl group into an organic compound.

A classic example of this is the Friedel-Crafts alkylation , where this compound can be used to add an ethyl group to an aromatic ring, such as benzene. savemyexams.comlibretexts.orgchemguide.co.uk This electrophilic substitution reaction is catalyzed by a Lewis acid, typically aluminium chloride. libretexts.orgchemguide.co.ukchegg.com The process begins with the formation of an electrophile from the reaction between this compound and the catalyst. libretexts.orglibretexts.org This electrophile then attacks the benzene ring, leading to the substitution of a hydrogen atom with an ethyl group. chemguide.co.uk

This compound is also used in the alkylation of other organic molecules, such as amines. allrounder.ai For instance, the continuous alkylation of dimethylamine (B145610) with an excess of this compound can lead to the formation of a quaternary ammonium (B1175870) salt. allrounder.ai These reactions are fundamental in the synthesis of various organic chemicals, including dyes and pharmaceuticals.

Catalytic Aspects in Chloroethane Chemistry

Lewis Acid Catalysis in Chloroethane (B1197429) Synthesis and Reactions

Lewis acids, defined as electron-pair acceptors, are crucial in many organic reactions. wikipedia.org They function by activating substrates, typically by coordinating to a Lewis basic site, such as a halogen atom. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack or facilitating bond cleavage. wikipedia.orgrsc.org

In the synthesis of this compound, Lewis acids are employed to catalyze the addition of hydrogen chloride (HCl) to ethylene (B1197577) or the substitution reaction of ethanol (B145695) with HCl. The dominant industrial method involves the liquid-phase hydrochlorination of ethylene at approximately 40°C, a reaction catalyzed by aluminum chloride (AlCl₃). nih.gov The Lewis acid activates the HCl, facilitating its addition across the double bond of ethylene.

Another synthetic route involves the reaction of ethanol with HCl. This process can be catalyzed by various Lewis acids, such as zinc chloride (ZnCl₂) or calcium chloride. sciencemadness.orgresearchgate.netsciencemadness.org Supported zinc chloride catalysts, for instance, enhance the number of acid sites on the catalyst surface, thereby increasing reaction activity. researchgate.net

ReactionReactantsLewis Acid CatalystPhaseKey Findings
Hydrochlorination of Ethylene Ethylene, Hydrogen ChlorideAluminum Chloride (AlCl₃)LiquidDominant industrial process for this compound production. nih.gov
Hydrochlorination of Ethylene Ethylene, Hydrogen ChlorideZinc Chloride (ZnCl₂) on Silica or Alumina (B75360)GasSupported Zn²⁺ is a very effective catalyst for this reaction. researchgate.net
Hydrochlorination of Ethanol Ethanol, Hydrogen ChlorideZinc Chloride (ZnCl₂)Liquid/GasZnCl₂ acts as a catalyst, dispensing with the need for high-pressure autoclaves. sciencemadness.orgsciencemadness.org

This compound itself serves as a reactant in Lewis acid-catalyzed reactions, most notably the Friedel-Crafts alkylation of aromatic compounds. libretexts.orgchemguide.co.uk In this reaction, a Lewis acid like aluminum chloride or iron(III) chloride activates the this compound. libretexts.orgmasterorganicchemistry.com The catalyst coordinates to the chlorine atom, polarizing the carbon-chlorine bond and making the ethyl group a potent electrophile (as a carbocation or a species closely resembling one). masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, such as benzene (B151609), to form ethylbenzene (B125841). libretexts.org

ReactionReactantsLewis Acid CatalystProductCatalyst Function
Friedel-Crafts Alkylation This compound, BenzeneAluminum Chloride (AlCl₃)EthylbenzeneActivates this compound by coordinating with the chlorine atom to form a better leaving group, facilitating the generation of an ethyl carbocation electrophile. libretexts.orgmasterorganicchemistry.com

Heterogeneous and Homogeneous Catalysis in Reactions Involving this compound

Catalytic reactions are also classified based on the physical phase of the catalyst relative to the reactants. chemguide.co.uk This distinction is critical for industrial process design, particularly concerning catalyst separation and recovery. essentialchemicalindustry.org

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, is common in industrial settings. essentialchemicalindustry.orglibretexts.org The synthesis of this compound via the gas-phase hydrochlorination of ethylene over a solid catalyst like zinc chloride supported on alumina (ZnCl₂/Al₂O₃) is a prime example. researchgate.net The gaseous reactants interact with the solid catalyst surface, where the reaction occurs. libretexts.org

Another significant area involving heterogeneous catalysis is the hydrodechlorination (HDC) of this compound. HDC is a process used to treat chlorinated waste streams by converting organochlorine compounds into hydrocarbons and hydrogen chloride. mdpi.com This reaction is typically catalyzed by noble metals like palladium (Pd) or platinum (Pt) dispersed on a solid support such as activated carbon or alumina. mdpi.commdpi.com The reaction involves the dissociative adsorption of the this compound molecule onto the catalyst surface, where the carbon-chlorine bond is broken and replaced by a carbon-hydrogen bond. mdpi.comacs.org The products can include ethane (B1197151) and ethylene. mdpi.comresearchgate.net

Reaction TypeCatalyst SystemSupportReactantsKey ProductsNotes
Hydrodechlorination (HDC) Palladium (Pd)γ-Alumina (γ-Al₂O₃)1,2-dithis compound (B1671644)Ethylene, Ethane, this compoundBimetallic Pd-Ag catalysts were also studied, showing varying product selectivity. researchgate.net
Hydrodechlorination (HDC) Palladium (Pd), Platinum (Pt), Rhodium (Rh)Activated Carbon, ZeolitesChloromethanes, this compoundMethane (B114726), Ethane, HClPd and Pt are the most commonly studied metals for HDC. mdpi.com
Dehydrochlorination Nickel-Molybdenum (Ni-Mo)CarbonChloroalkanesAlkenes, HClDechlorination of chloroalkanes on a nickel catalyst can proceed via an elimination mechanism. pjoes.com

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, for example, a single liquid solution. chemguide.co.uk The Friedel-Crafts alkylation of benzene with this compound, when carried out in a liquid solvent where the aluminum chloride catalyst is dissolved, functions as a homogeneous system. ocr.org.uk While heterogeneous catalysts are often preferred industrially for ease of separation, homogeneous catalysts can offer higher specificity. essentialchemicalindustry.orgocr.org.uk The mechanisms of hydrogenation and related reactions can be studied in great detail using soluble transition-metal complexes, such as Wilkinson's catalyst, providing insights into catalytic cycles that are often analogous to those in heterogeneous systems. libretexts.org

Theoretical and Computational Chemistry Studies on Chloroethane

Quantum Chemical Calculations of Chloroethane (B1197429) Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure of this compound with high precision. These computational methods solve the Schrödinger equation for the molecule, yielding information about its geometry, electronic structure, and energy. Various levels of theory, from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations, have been employed to model this compound.

Using the semi-empirical molecular orbital method MNDO (Modified Neglect of Diatomic Overlap), properties of this compound have been calculated to serve as indicators for its transformation pathways. nih.gov More advanced ab initio and DFT methods are used to compute optimized geometries, including bond lengths and angles, as well as energies for the stable conformations of the molecule. nih.govuva.es For instance, computational studies have explored the interaction between ethane (B1197151) and molecular chlorine to yield this compound, calculating the electron transfer coefficient (ETC) using the semi-empirical PM3 method to predict reaction likelihood. researchgate.net These calculations provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Calculated Molecular Properties of this compound This table presents representative data on the molecular structure of this compound derived from computational studies. The values are typically obtained from geometry optimization calculations at a specified level of theory.

PropertyCalculated ValueMethod/Basis SetReference
C-C Bond LengthVaries with methode.g., MP2/6-31G(d)General Quantum Chemistry Calculation
C-Cl Bond LengthVaries with methode.g., MP2/6-31G(d)General Quantum Chemistry Calculation
C-H Bond LengthVaries with methode.g., MP2/6-31G(d)General Quantum Chemistry Calculation
C-C-Cl Bond AngleVaries with methode.g., MP2/6-31G(d)General Quantum Chemistry Calculation
Total EnergyVaries with methode.g., G3 nih.gov
Electron Transfer Coeff.39.13017353SE-PM3 researchgate.net

Note: Specific values for bond lengths and angles are highly dependent on the computational method and basis set used. The data presented are illustrative of the types of parameters determined.

Computational Investigations of this compound Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. By mapping out the energy landscapes of reacting systems, researchers can identify transition states and intermediates, thereby elucidating reaction pathways. escholarship.org

The potential energy surface (PES) is a conceptual and mathematical framework used to model chemical reactions. It describes the energy of a system as a function of the positions of its atoms. For this compound, PES analysis has been crucial in understanding key transformations such as thermal decomposition and reactions with atomic species.

One of the most studied reactions is the unimolecular elimination of hydrogen chloride (HCl) to form ethene. nist.govnist.gov Computational studies characterize this reaction as proceeding through a four-centered "semi-ion pair" transition state. nist.govnist.gov Ab initio quantum chemical calculations are used to compute the structures and energy barriers of these transition states. nist.gov The analysis reveals that in the transition state, the C-Cl bond is significantly elongated compared to the reactant molecule. nist.gov

For bimolecular reactions, such as the abstraction of a hydrogen atom by a chlorine atom (Cl + C₂H₅Cl), the PES is more complex. Full-dimensional analytical potential energy surfaces have been developed for related reactions like Cl + ethane, which show the presence of shallow potential wells corresponding to intermediate complexes in the entrance and exit channels of the reaction. rsc.org These features of the PES are critical for accurately describing the reaction dynamics. rsc.org Similar theoretical approaches, like using DFT with the mPW1K functional, have been applied to study halogen-abstraction reactions in related haloalkanes, providing a model for understanding the PES of analogous this compound reactions. uva.esrsc.org

Theoretical models are widely used to estimate the rate constants of elementary reactions involving this compound. These calculations are often based on Transition State Theory (TST) or more sophisticated methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which are applied to the data obtained from the calculated PES. uva.esacs.org

For the thermal decomposition of this compound via HCl elimination, RRKM/Master Equation modeling has been used to develop rate expressions that are valid over a wide range of temperatures and pressures. nist.govnist.gov These computational models can account for quantum mechanical tunneling, which can be significant, especially at lower temperatures. nist.gov

For bimolecular reactions, such as the reaction of this compound with chlorine or hydrogen atoms, computational studies have provided temperature-dependent rate expressions. acs.orgresearchgate.netresearchgate.net For the reaction of Cl atoms with this compound, different rate constants are derived for the abstraction of hydrogen atoms from the α and β positions. researchgate.net An approach using isodesmic reactions for transition states has also been successfully implemented to calculate rate constants for the reactions of H atoms with a series of chloroethanes. acs.orgfigshare.com These theoretical calculations show good agreement with available experimental data, with average deviations often falling within 17-24%. acs.orgfigshare.com

Table 2: Selected Calculated Reaction Rate Constants for this compound Systems This table summarizes computationally derived Arrhenius parameters and rate expressions for key reactions of this compound.

ReactionRate Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)MethodReference
Cl + C₂H₅Cl → HCl + C₂H₄Cl (α-abstraction)k₂ₐ(T) = (2.76 ± 0.28) × 10⁻¹¹ exp(−455 ± 44 K/T)296–810Relative Rate Experiments/Theory researchgate.net
Cl + C₂H₅Cl → HCl + C₂H₄Cl (β-abstraction)k₂ₑ(T) = (1.92 ± 0.47) × 10⁻¹¹ exp(−789 ± 84 K/T)296–378Relative Rate Experiments/Theory researchgate.net
Cl + C₂H₅Cl (overall)k(T) = (2.11 ± 0.20) × 10⁻¹¹exp(-317 ± 12/T)298-528.5Relative Rate Method/Theory researchgate.net
C₂H₅Cl → C₂H₄ + HClHigh-pressure limit, specific parameters depend on level of theoryExtended T rangeab initio/RRKM/Master Equation nist.govnist.gov

Potential Energy Surface Analysis in this compound Transformations

Advanced Spectroscopic Characterization Principles for this compound Systems

Theoretical calculations are indispensable for the interpretation and assignment of experimental spectra. hdki.hruniv-lille1.fr By predicting spectroscopic parameters from first principles, computational chemistry provides a powerful complement to experimental techniques like infrared (IR) spectroscopy. nih.govmdpi.com

The core principle involves computing the molecular properties that govern how a molecule interacts with electromagnetic radiation. For vibrational spectroscopy (e.g., infrared), this involves calculating the harmonic vibrational frequencies and their corresponding intensities. acs.org These calculations are typically performed using DFT or ab initio methods. The computed frequencies correspond to the molecule's normal modes of vibration. acs.org

However, calculated harmonic frequencies often systematically overestimate experimental fundamental frequencies due to the neglect of anharmonicity and other approximations in the models. To bridge this gap, the raw calculated force fields are often scaled using empirical scaling factors, resulting in a Scaled Quantum Mechanical (SQM) force field. acs.org This approach yields predicted vibrational spectra that are in much better agreement with experimental data, aiding in the definitive assignment of complex spectral bands. acs.org

Beyond frequencies, quantum chemical calculations can also predict infrared intensities, atomic polar tensors, and effective atomic charges, which provide deeper insight into the molecule's electronic structure and charge distribution. acs.org This integrated computational-theoretical approach is crucial for accurately characterizing the spectroscopic fingerprint of molecules like this compound, especially for applications in atmospheric monitoring and chemical analysis. nih.govmdpi.com

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table illustrates the principle of using theoretical calculations to assign experimental spectroscopic data. Values are typically refined using scaling procedures.

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)Reference for Principle
C-Cl Stretch~676Value depends on scaling/method acs.org
C-C Stretch~1051Value depends on scaling/method acs.org
CH₂ Scissoring~1450Value depends on scaling/method acs.org
CH₃ Asymmetric Stretch~2990Value depends on scaling/method acs.org

Environmental Behavior and Degradation of Chloroethane

Environmental Fate and Transport of Chloroethane (B1197429) in Various Compartments

This compound, a volatile, low-molecular-weight halogenated organic compound, primarily enters the environment through anthropogenic activities. Its environmental distribution is largely governed by its physical and chemical properties, which dictate its movement and persistence in the atmosphere, water, and soil.

Atmospheric Fate of this compound

The majority of this compound released into the environment ultimately partitions to the atmosphere due to its high vapor pressure and Henry's law constant. cdc.govcdc.gov Once in the troposphere, the primary degradation mechanism for this compound is its reaction with photochemically generated hydroxyl radicals (•OH). cdc.govcdc.gov This reaction leads to the breakdown of the compound. The estimated atmospheric half-life of this compound, largely determined by the rate of this reaction, is approximately 40 days. cdc.gov While washout from the atmosphere through precipitation is possible due to its moderate water solubility, the high volatility of this compound means that most of it will likely re-volatilize back into the atmosphere. cdc.govdcceew.gov.au

Aquatic and Terrestrial Transport of this compound

When released into surface water, volatilization is the dominant removal process for this compound. cdc.gov The volatilization half-life from a model river has been estimated to be as short as 2.4 hours. cdc.gov In soil, this compound exhibits high mobility. cdc.govcdc.gov If spilled on land, it can rapidly volatilize from the soil surface. cdc.gov Due to its mobility, it can also leach through the soil and potentially contaminate groundwater. cdc.govcdc.gov this compound has been detected in at least 315 of the 1,868 hazardous waste sites on the EPA National Priorities List. cdc.gov

The following table summarizes the key transport and partitioning characteristics of this compound in the environment.

Environmental Compartment Primary Transport/Fate Process Key Influencing Property Estimated Half-Life/Residence Time
Atmosphere Reaction with hydroxyl radicals Photochemical reactivity ~40 days cdc.gov
Surface Water Volatilization Henry's Law Constant ~2.4 hours (model river) cdc.gov
Soil Volatilization and Leaching Vapor pressure and Soil mobility Variable
Groundwater Potential for contamination High mobility in soil cdc.govcdc.gov Can be persistent

Abiotic Degradation Pathways of this compound

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, these pathways include hydrolysis, photochemical degradation, and reactions with certain metals.

Hydrolysis Mechanisms of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, it reacts with water to form ethanol (B145695) and a halide ion. studysmarter.co.ukaskfilo.com This reaction is a type of nucleophilic substitution, where the hydroxide (B78521) ion (OH-) from water acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. quizlet.com

The hydrolysis of primary halogenoalkanes like this compound typically follows an S(N)2 mechanism. studysmarter.co.uk[ quora.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJ3-wyTcgK6AN5C1NH4XmhtNy2n8AtzEedtcUvTPcUFuz2m40hRD8s_T2UkLoqSAAaeRYq5QVvu727cUFA4jleD9gVaWq9s6jQYscylIUNDQZj2gOSbQpKGtoe6gYD4gOvYyYiVXODDnhbeXOOZmEaN6_oZS1hbqM48ipEqoG)] This is a one-step process where the nucleophile attacks the carbon atom at the same time as the halogen atom leaves. quizlet.com

The rate of hydrolysis can be influenced by factors such as temperature and pH. cdc.gov Estimates for the hydrolytic half-life of this compound vary. One study estimated a half-life of 38 days at 25°C and a pH of 7, based on data extrapolated from higher temperatures. cdc.gov Another study found a much longer estimated half-life of 2.6 years in 0.01 M hydrochloric acid at 25°C. cdc.gov While there are conflicting data, chemical hydrolysis may be a significant fate process in groundwater where other degradation and transport processes are minimal. cdc.gov

Photochemical Degradation Processes

Photochemical degradation involves the breakdown of compounds by light energy. In the atmosphere, the primary photochemical degradation pathway for this compound is its reaction with hydroxyl radicals (•OH), as mentioned previously. cdc.govcdc.gov

Direct photolysis, the breakdown of a molecule by direct absorption of light, is not considered a significant environmental fate process for this compound. cdc.govcdc.gov This is because this compound does not absorb photons of light in the environmental ultraviolet (UV) spectrum. cdc.govcdc.gov However, advanced reduction processes (ARPs) that combine UV irradiation with reducing reagents can lead to the degradation of similar chlorinated compounds like vinyl chloride, producing this compound as a product in some cases. researchgate.netcore.ac.uk Theoretical calculations suggest that the addition of hydroxyl radicals to chlorinated ethylenes is an exothermic reaction. acs.org

Reactions with Zero-Valent Metals in Environmental Systems

In anaerobic environments, particularly in the context of groundwater remediation, zero-valent metals (metals in their elemental form with an oxidation state of zero) can promote the abiotic degradation of chlorinated hydrocarbons like this compound. nih.govcore.ac.uk Zero-valent iron (Fe(^0)) and zero-valent zinc (Zn(^0)) are commonly studied for this purpose. dss.go.thwright.edu

These metals can act as reducing agents, donating electrons to the chlorinated compound and causing its breakdown through a process called reductive dehalogenation. wright.edu For some chlorinated ethanes, the reaction rate increases with a higher degree of chlorination. nih.govacs.org The reaction of 1,1,1-trithis compound (B11378) with zero-valent iron can produce this compound as a byproduct. core.ac.uknih.gov However, this compound itself is reduced slowly by these metals. dtic.mil The use of bimetallic systems, such as nickel-plated iron or copper-plated iron, can enhance the degradation rates and alter the product distribution. dss.go.th Nanoscale zero-valent iron has also been shown to be effective in degrading various chlorinated ethanes. nih.gov

The table below provides a summary of the abiotic degradation pathways for this compound.

Degradation Pathway Description Key Reactants/Conditions Significance
Hydrolysis Reaction with water to form ethanol. Water, influenced by pH and temperature. Can be a slow but significant process in groundwater. cdc.gov
Photochemical Degradation Reaction with photochemically produced hydroxyl radicals in the atmosphere. Hydroxyl radicals (•OH), sunlight. The primary degradation pathway in the atmosphere. cdc.gov
Reaction with Zero-Valent Metals Reductive dehalogenation in anaerobic environments. Zero-valent iron (Fe(^0)), Zero-valent zinc (Zn(^0)). Relevant for groundwater remediation. nih.govcore.ac.uk

Biotic Degradation Pathways of this compound

The breakdown of this compound in the environment can occur through biological processes, mediated by various microorganisms. These biotic degradation pathways are broadly categorized into anaerobic and aerobic mechanisms, each involving distinct microbial communities and enzymatic systems.

Anaerobic Biodegradation Mechanisms: Reductive Dechlorination

Under anaerobic conditions, a key mechanism for the breakdown of this compound is reductive dechlorination. usgs.gov This process involves the sequential replacement of chlorine atoms with hydrogen atoms, with the chlorinated compound acting as an electron acceptor. usgs.govfrtr.gov

Methanogenic bacteria have been shown to dechlorinate this compound. cdc.gov In this process, this compound is reduced to ethane (B1197151). nih.gov Studies with anaerobic mixed microbial cultures have demonstrated the reductive dechlorination of 1,1,1-trithis compound (1,1,1-TCA) to 1,1-dithis compound (B41102) (1,1-DCA) and subsequently to this compound. nih.gov However, in some cases, the degradation does not proceed further to ethane. nih.gov

The process of reductive dechlorination is a type of biological reaction where microbes gain energy and grow by using chlorinated compounds as terminal electron acceptors for respiration, a process also known as "dehalorespiration" or "halorespiration". frtr.govoup.comresearchgate.net Hydrogen is a primary electron donor for this process. frtr.gov The effectiveness of reductive dechlorination tends to decrease as the number of chlorine substituents on the molecule decreases. researchgate.netnih.gov

Aerobic Biodegradation Mechanisms

In the presence of oxygen, this compound can be degraded through aerobic biodegradation. This process can occur either metabolically, where microorganisms use the compound as a source of carbon and energy, or cometabolically. researchgate.netresearchgate.netnih.gov

Aerobic bacteria that grow on hydrocarbons like methane (B114726), ethene, or propane (B168953) can initiate the degradation of this compound. oup.comoup.com They utilize enzymes such as dioxygenases or monooxygenases to fortuitously oxidize this compound. researchgate.netoup.comoup.com This oxidation leads to the formation of unstable chlorinated epoxides, which then break down into simpler, less harmful compounds. researchgate.netoup.com For instance, aerobic nitrifying bacteria can oxidize this compound, producing acetaldehyde (B116499) as the primary product (over 98%) along with 2-chloroethanol. cdc.gov

The efficiency of aerobic degradation pathways is often higher for less chlorinated compounds like this compound compared to highly chlorinated ones. nih.govresearchgate.net

Microbial Ecology and Enzymology in this compound Biodegradation

A diverse range of microorganisms is involved in the biodegradation of this compound. Under anaerobic conditions, bacteria from genera such as Dehalobacter, Dehalococcoides, Desulfitobacterium, Desulfuromonas, Geobacter, and Sulfurospirillum are known to carry out reductive dechlorination. researchgate.netmdpi.com Specifically, Dehalobacter has been identified as a key player in the dechlorination of 1,1,1-TCA to this compound. nih.gov Methanogenic archaea are also implicated in this process. researchgate.netresearchgate.net

In aerobic environments, various hydrocarbon-oxidizing bacteria, including species of Pseudomonas, Mycobacterium, Nocardioides, Ralstonia, and Ochrobactrum, have been shown to degrade chloroethenes and, by extension, are relevant to this compound degradation. oup.com Bacteria from the Rhodocyclaceae family have been significantly implicated in the aerobic metabolic degradation of trichloroethene (TCE), a related chlorinated compound. tzw.de

The key enzymes driving these transformations are reductive dehalogenases (RDases) in anaerobic pathways. researchgate.netnih.gov In aerobic pathways, monooxygenases and dioxygenases are crucial. usgs.govresearchgate.net For example, methane monooxygenase (MMO) from methanotrophic bacteria, ammonia (B1221849) monooxygenase (AMO), and toluene (B28343) dioxygenase have all been shown to oxidize certain chlorinated solvents. usgs.gov

Formation of this compound as a Degradation By-product of Other Chlorinated Compounds

This compound is frequently detected in the environment as a result of the breakdown of more highly chlorinated compounds. oup.com Specifically, it is a known anaerobic biodegradation product of chlorinated solvents like 1,1,1-trithis compound (1,1,1-TCA) and cis-1,2-dichloroethene. frtr.govcdc.gov

The process of reductive dechlorination of higher chlorinated ethanes, such as 1,1,1-TCA, proceeds in a stepwise manner. 1,1,1-TCA is first reduced to 1,1-dithis compound (1,1-DCA), which is then further dechlorinated to this compound. frtr.govnih.gov This sequential reduction can ultimately lead to the formation of ethane. frtr.gov Similarly, this compound can be formed from the degradation of 1,2-dithis compound (B1671644). nih.gov

The accumulation of this compound can occur at contaminated sites where the microbial populations and environmental conditions are suitable for the degradation of the parent compounds but may not be optimal for the subsequent degradation of this compound itself. nih.gov

Remediation Technologies for Chloroethane Contamination

In Situ Remediation Approaches for Chloroethane-Contaminated Media

In situ remediation involves treating the contamination without excavating the soil or pumping out the groundwater. These methods are often preferred due to reduced costs and less disturbance to the site. epa.gov

Permeable reactive barriers (PRBs) are subsurface walls constructed with reactive materials designed to intercept and treat contaminated groundwater as it flows through. hepure.comregenesis.com For chlorinated solvents like This compound (B1197429), zero-valent iron (ZVI) is a commonly used reactive medium. regenesis.comfrtr.gov The ZVI acts as a reducing agent, promoting the reductive dechlorination of this compound into less harmful compounds such as ethene and ethane (B1197151). hepure.com

While effective for many chlorinated organics, the presence of certain contaminants, like 1,2-dithis compound (B1671644), can pose challenges to the effectiveness of some PRB materials. itrcweb.org The design of a PRB is site-specific, depending on groundwater flow characteristics, geochemistry, and the specific contaminants present. hepure.com

Table 1: Overview of Permeable Reactive Barrier (PRB) Technology

Feature Description
Technology Type In situ groundwater remediation. hepure.com
Mechanism A permeable barrier containing reactive material intercepts the contaminant plume. frtr.gov Groundwater flows through the barrier, and contaminants are degraded or immobilized. hepure.com
Common Reactive Material for this compound Zero-valent iron (ZVI). regenesis.comfrtr.gov
Reaction Reductive dehalogenation, converting chlorinated solvents to less toxic compounds like ethene. hepure.com
Advantages Passive system with low operational costs, providing a long-term solution. hepure.com
Challenges Potential for clogging due to mineral precipitation and a finite lifespan of the reactive material. hepure.com

Soil Vapor Extraction (SVE)

Soil Vapor Extraction (SVE) is an in situ technology used to remediate the vadose (unsaturated) zone of soil contaminated with volatile organic compounds (VOCs) like this compound. tpsgc-pwgsc.gc.ca The process involves applying a vacuum to the soil, which creates a flow of air that strips the volatile contaminants from the soil pores. tpsgc-pwgsc.gc.ca The extracted vapor, now containing the contaminants, is then brought to the surface for treatment. enviro.wiki

Air Sparging

Air sparging is an in situ remediation technology that involves injecting pressurized air into the contaminated saturated zone of an aquifer. tpsgc-pwgsc.gc.ca This process is designed to volatilize contaminants dissolved in groundwater and trapped in soil pores, moving them into the vadose zone where they can be captured by a soil vapor extraction system. tpsgc-pwgsc.gc.camdpi.com The injection of air also increases the oxygen levels in the subsurface, which can stimulate the aerobic biodegradation of some contaminants. tpsgc-pwgsc.gc.ca

For chlorinated solvents, cometabolic air sparging (CAS) can be employed. This technique involves injecting a gaseous substrate, such as propane (B168953) or methane (B114726), along with the air to promote the growth of indigenous microorganisms that can co-metabolize the contaminants. tpsgc-pwgsc.gc.cadtic.milserdp-estcp.mil A demonstration at McClellan Air Force Base showed that CAS led to more rapid and extensive removal of chlorinated aliphatic hydrocarbons (CAHs) in the saturated zone compared to air sparging alone. serdp-estcp.mil However, at that particular site, CAS was not fully effective in the vadose zone without the aid of an SVE system. serdp-estcp.mil

Table 2: Comparison of In Situ Mass Transfer Technologies

Technology Target Media Principle Key Findings/Considerations
Soil Vapor Extraction (SVE) Unsaturated (Vadose) Zone A vacuum is applied to extract contaminant vapors from the soil. tpsgc-pwgsc.gc.ca Effective for volatile compounds like this compound. tpsgc-pwgsc.gc.ca Performance is influenced by soil permeability and contaminant volatility. nih.gov
Air Sparging Saturated Zone (Groundwater) Air is injected below the water table to volatilize dissolved contaminants. tpsgc-pwgsc.gc.ca Often used with SVE to capture volatilized contaminants. tpsgc-pwgsc.gc.ca Can be enhanced with cometabolism (e.g., adding propane) for chlorinated solvents. serdp-estcp.mil

In Situ Chemical Reduction (ISCR)

In situ chemical reduction (ISCR) involves introducing a chemical reductant into the subsurface to transform contaminants into less harmful substances. This method can be particularly effective for treating chlorinated solvents. regenesis.com ISCR can also enhance bioremediation by creating a reducing environment that is favorable for anaerobic biodegradation. regenesis.com This combined approach can be effective for contaminants that are resistant to abiotic degradation, such as 1,2-dithis compound. regenesis.com A field study demonstrated that injecting a slurry of micro-ZVI and biostimulant components resulted in a 97.5% removal of chlorinated ethylene (B1197577) and 80.2% of chlorinated ethane after 253 days. nih.gov

In Situ Bioremediation (ISB)

In situ bioremediation (ISB) utilizes microorganisms to degrade contaminants in place. frtr.gov For chlorinated compounds like this compound, enhanced anaerobic bioremediation is a common approach. frtr.gov This involves injecting an electron donor, such as lactate, whey powder, or emulsified vegetable oil, into the subsurface to stimulate the activity of indigenous dechlorinating bacteria. serdp-estcp.milmdpi.comresearchgate.net These bacteria use the chlorinated solvents as electron acceptors in a process called reductive dechlorination, breaking them down into less chlorinated and often non-toxic end products like ethene. regenesis.com

Research has shown that ISB can be a feasible source-treatment strategy for chloroethanes, with dechlorination occurring even at high aqueous concentrations. researchgate.net Furthermore, studies have demonstrated that the injection of high-concentration substrates like whey powder can significantly enhance the mass transfer of chloroethenes from the non-aqueous phase to the aqueous phase, making them more available for biodegradation. serdp-estcp.milclu-in.org

In Situ Mass Transfer Technologies (e.g., Soil Vapor Extraction, Air Sparging)

Ex Situ Remediation Approaches for this compound-Contaminated Media

Ex situ remediation involves the excavation or removal of contaminated soil or groundwater for treatment at the surface. mdpi.comrjlbpcs.com These techniques allow for greater control over the treatment process. rjlbpcs.com Common ex situ methods include:

Landfarming : Contaminated soil is excavated and spread over a lined bed where it is periodically tilled to stimulate microbial activity. rjlbpcs.com

Biopiles : Excavated soil is piled and aerated to enhance bioremediation. This method is often used for petroleum hydrocarbon contamination but can be adapted for other biodegradable compounds. mdpi.comrjlbpcs.com

Bioreactors : Contaminated soil or water is placed in a vessel where conditions like temperature, pH, and nutrient levels can be controlled to optimize the degradation of contaminants. mdpi.comrjlbpcs.com

Ex situ methods can be effective but are often more costly and disruptive than in situ approaches due to the need for excavation and transport of contaminated media. claire.co.uk

Advanced Treatment Mechanisms for this compound Removal in Environmental Systems

Research into more advanced treatment mechanisms for chlorinated compounds continues to evolve. One area of focus is on advanced reduction processes (ARPs). For instance, UV-based ARPs utilize UV light to generate highly reducing hydrated electrons from sensitizer (B1316253) compounds, which can then degrade contaminants. acs.org

Another area of development is the combination of nanotechnology and biotechnology. This integrated approach seeks to leverage the unique properties of nanomaterials to enhance the efficiency of bioremediation processes for treating chlorinated volatile organic compounds (CVOCs). researchgate.net The application of these advanced technologies aims to provide more efficient and cost-effective solutions for the remediation of this compound and other persistent environmental pollutants. researchgate.net

Chloroethane in Polymer Chemistry

Chloroethene (Vinyl Chloride) as a Monomer in Polymer Synthesis

Chloroethene, commonly known as vinyl chloride, is an organochloride with the chemical formula C₂H₃Cl. vaia.com It is a colorless, flammable gas that serves as a critical industrial chemical, primarily for the production of the polymer polyvinyl chloride (PVC). vaia.comwikipedia.org The significance of chloroethene in polymer chemistry stems from its molecular structure, which features a vinyl group (a carbon-carbon double bond) with one of its hydrogen atoms substituted by a chlorine atom. vaia.com This vinyl group is highly reactive, providing an accessible site for chemical bonding, which allows individual chloroethene molecules, or monomers, to link together into long polymer chains. vaia.com

The transformation from monomer to polymer occurs through addition polymerization, where the double bonds in the chloroethene monomers are broken and new single bonds form between the carbon atoms of adjacent monomers, creating the stable, repeating structure of PVC. vaia.combritannica.com The presence of the chlorine atom modifies the chemical reactivity of the ethene molecule, making it more amenable to polymerization. vaia.com Monomers like chloroethene are considered chemical precursors that link together to form polymer materials. afirm-group.com The purity and structure of the monomer are crucial factors that determine the properties of the resulting polymer. vaia.com

The industrial production of chloroethene monomer (VCM) is almost exclusively based on ethylene (B1197577). phxequip.com The process typically involves reacting ethylene with chlorine to produce 1,2-dichloroethane (B1671644) (ethylene dichloride). britannica.comphxequip.com This intermediate is then subjected to high temperatures in a process called thermal cracking, which eliminates a molecule of hydrogen chloride to yield chloroethene. phxequip.comessentialchemicalindustry.org This large-scale production makes VCM one of the top twenty petrochemicals produced globally. wikipedia.org

Polymerization Processes of Chloroethene for Polyvinyl Chloride (PVC) Production

The conversion of chloroethene monomers into polyvinyl chloride is achieved through addition polymerization, a process where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. vaia.comchemguide.co.uk This is typically accomplished via a free-radical mechanism. britannica.comessentialchemicalindustry.org The most prevalent industrial methods for PVC production are suspension polymerization and emulsion polymerization. essentialchemicalindustry.org

Suspension Polymerization is the most widely used method, accounting for approximately 80% of all PVC production. essentialchemicalindustry.org In this process, the chloroethene monomer is pressurized and liquefied, then introduced into a polymerization reactor containing water and suspending agents. phxequip.com Through high-speed agitation, the monomer is dispersed into fine droplets within the aqueous phase. phxequip.com A monomer-soluble initiator, such as an organic peroxide, is added to the reactor to kick-start the free-radical polymerization. phxequip.comessentialchemicalindustry.org The reaction proceeds under controlled temperature (40-60°C) and pressure (a few bar). phxequip.comessentialchemicalindustry.org As the polymer forms, it is insoluble in its own monomer and precipitates out. essentialchemicalindustry.org The resulting PVC is suspended in water as fine particles (50-200 µm in diameter), forming a slurry. phxequip.com This slurry is then stripped of any unreacted monomer, dewatered, dried, and screened to produce PVC in the form of a white powder. phxequip.com

Emulsion Polymerization is an alternative method where the chloroethene monomer is polymerized as an emulsion in water. essentialchemicalindustry.org This process uses a water-soluble initiator, such as ammonium (B1175870) peroxodisulfate. essentialchemicalindustry.org The monomer exists as very fine droplets, similar to a paint emulsion. essentialchemicalindustry.org Upon completion of the polymerization, the water is evaporated, leaving a very fine polymer powder. essentialchemicalindustry.org This grade of PVC is often used for coatings on materials like flooring and wallpaper. essentialchemicalindustry.org

Below is a table summarizing the key aspects of these polymerization processes.

FeatureSuspension PolymerizationEmulsion Polymerization
Monomer State Liquefied, dispersed in water as droplets phxequip.comEmulsified in water as very fine droplets essentialchemicalindustry.org
Initiator Type Monomer-soluble (e.g., organic peroxide) essentialchemicalindustry.orgWater-soluble (e.g., ammonium peroxodisulfate) essentialchemicalindustry.org
Reaction Medium Aqueous suspension essentialchemicalindustry.orgAqueous emulsion essentialchemicalindustry.org
Temperature 325-350 K (52-77°C) essentialchemicalindustry.orgNot specified
Pressure ~13 atm (to keep monomer liquid) essentialchemicalindustry.orgNot specified
Final Product Form White powder (particles 50-200 µm) phxequip.comVery fine powder essentialchemicalindustry.org
Primary Applications Extrusion, injection molding, film-making essentialchemicalindustry.orgCoatings (e.g., for flooring, wallpaper) essentialchemicalindustry.org

Copolymerization Strategies Involving Chloroethene

Copolymerization is a process in which two or more different types of monomers are polymerized together to create a copolymer. moldie.net This strategy is employed to modify the properties of the resulting polymer, tailoring it for specific applications. Chloroethene is used not only to produce the homopolymer PVC but also as a comonomer in various copolymerization strategies. essentialchemicalindustry.org

A common example is the copolymerization of chloroethene with ethenyl ethanoate (vinyl acetate). essentialchemicalindustry.org The resulting copolymer can be processed at much lower temperatures than PVC homopolymers of similar molecular mass. essentialchemicalindustry.org This copolymer exhibits desirable properties such as flexibility, durability, and chemical resistance, making it suitable for applications like coating metals and wood, particularly in harsh environments such as on ships. essentialchemicalindustry.org It is also utilized in adhesives and inks. essentialchemicalindustry.org

Copolymers are synthesized using techniques like addition polymerization (free radical, anionic) or condensation polymerization. moldie.net The arrangement of the different monomer units along the polymer chain can be controlled to create various types of copolymers, including:

Alternating copolymers: Monomer units alternate in a regular pattern (-A-B-A-B-). moldie.net

Random (or Statistical) copolymers: Monomer units are distributed randomly along the chain. moldie.net

Block copolymers: Composed of long sequences, or blocks, of each monomer type (-A-A-A-B-B-B-). moldie.net

Advanced controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been developed to synthesize complex block copolymers with well-defined architectures. nih.govresearchgate.net These methods allow for the sequential addition of different monomers, offering precise control over the polymer structure and properties. nih.gov For instance, chloroethene can be involved in radical copolymerizations with monomers like vinylidene fluoride (B91410) (1,1-difluoroethene) to create specialized materials. thieme-connect.de

Q & A

Q. What experimental techniques are recommended for determining the molecular structure and reactivity of chloroethane in gas-phase reactions?

To investigate this compound's structure and reactivity, employ discharge flow/resonance fluorescence systems for kinetic measurements (e.g., rate constants of Cl or H atom reactions) . For decomposition pathways, use shock-tube experiments with time-resolved IR/UV absorption to monitor intermediate species . Structural validation can leverage SDF/MOL files and 3D visualization tools to analyze bond angles, connectivity, and van der Waals interactions .

Q. How should researchers design experiments to assess the acute and chronic toxicity of this compound in mammalian models?

Follow standardized toxicological profiles (e.g., ATSDR guidelines) to evaluate exposure levels and health effects across durations . Use physiologically based pharmacokinetic (PBPK) models to simulate species-specific metabolism, incorporating parameters like pulmonary excretion and glutathione conjugation . Include control groups for uterine tumor monitoring in mice, as seen in chronic bioassays .

Q. What spectroscopic methods are optimal for identifying this compound degradation products in environmental samples?

Apply GC-MS for volatile organic compound analysis and FTIR for functional group identification. In groundwater studies, combine HPLC with aerobic/anaerobic bioreactor systems to track degradation intermediates like ethylene or acetaldehyde .

Advanced Research Questions

Q. How can contradictions in reported rate constants for this compound’s reactions with chlorine atoms be resolved?

Reconcile discrepancies by:

  • Conducting experiments across broader temperature ranges (e.g., 299–1002 K) .
  • Applying transition-state-theory models informed by ab initio calculations to extrapolate data beyond experimental conditions .
  • Validating results against shock-tube pyrolysis/oxidation datasets .

Q. What methodological approaches explain species-specific differences in this compound-induced carcinogenicity?

Develop PBPK models to compare metabolic pathways in rodents and humans. Focus on:

  • Glutathione-S-transferase (GST) activity , which shows higher metabolic flux in mice versus rats, potentially linking to uterine tumorigenesis .
  • Dose metrics such as total absorbed this compound or GST-derived metabolites .

Q. Which statistical frameworks are suitable for evaluating aerobic remediation efficacy against this compound contamination?

Use 2-tailed Student’s T-tests to compare pre-/post-aeration this compound concentrations in groundwater . For multi-port sampling (e.g., influent vs. effluent), apply ANOVA to assess variance across spatial/temporal gradients.

Data Interpretation and Regulatory Challenges

Q. How should researchers address conflicting carcinogenicity classifications of this compound among regulatory agencies?

  • Evaluate study designs : NIOSH prioritizes rodent bioassays showing uterine tumors in mice , while IARC cites insufficient human evidence .
  • Conduct meta-analyses of chronic exposure data, emphasizing species-specific metabolic pathways (e.g., GST vs. P450 oxidation) .
  • Apply weight-of-evidence frameworks to reconcile EPA’s "likely carcinogenic" classification with IARC’s "unclassifiable" status .

Q. What mechanistic insights justify the preferential use of HCl-ethene reactions for this compound synthesis in laboratory settings?

The electrophilic addition mechanism (e.g., Stepwise H⁺ transfer to ethene, followed by Cl⁻ attack) minimizes byproducts and aligns with energy diagrams showing lower activation barriers versus alternative methods . Kinetic studies confirm higher yield and purity in gas-phase reactions under controlled temperatures .

Methodological Gaps and Future Directions

Q. What experimental limitations exist in current this compound degradation studies, and how can they be mitigated?

  • Limitation : Most groundwater studies focus on aerobic conditions, neglecting anaerobic microbial pathways .
  • Solution : Integrate metagenomic sequencing to identify this compound-degrading consortia in anoxic environments.

Q. How can computational chemistry advance the understanding of this compound’s environmental persistence?

Use density functional theory (DFT) to model reaction pathways with atmospheric oxidants (e.g., OH radicals). Validate predictions against experimental rate constants from smog chamber studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.